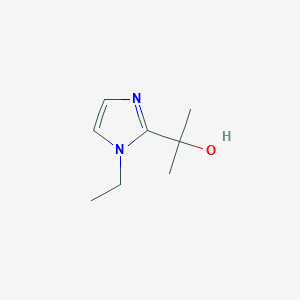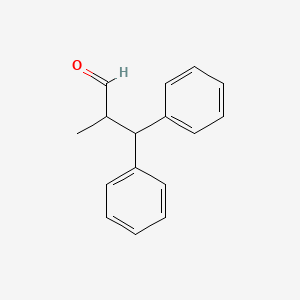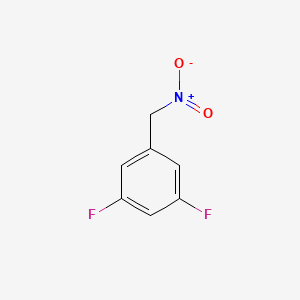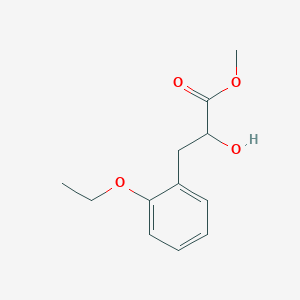
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is a chiral amine compound with a structure that includes a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-acetyl-1,2,3,4-tetrahydronaphthalene using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. For example, the hydrogenation of 2-acetyl-1,2,3,4-tetrahydronaphthalene in the presence of a palladium or platinum catalyst can yield this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other derivatives.
Scientific Research Applications
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine: The enantiomer of the compound, with similar but distinct biological activity.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-ol: An alcohol derivative with different chemical properties and reactivity.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one: A ketone derivative used as a precursor in the synthesis of the amine.
Uniqueness
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the tetrahydronaphthalene moiety. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1 |
InChI Key |
SNGPFEAJYGCEMW-BFHBGLAWSA-N |
Isomeric SMILES |
C[C@H](C1CCC2=CC=CC=C2C1)N |
Canonical SMILES |
CC(C1CCC2=CC=CC=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)


![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
